molecular formula C20H19FN2O3S B2372057 (Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865162-99-8

(Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2372057
CAS No.: 865162-99-8
M. Wt: 386.44
InChI Key: DFJFDGGTMSABGS-XDOYNYLZSA-N
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Description

(Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C20H19FN2O3S and its molecular weight is 386.44. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound, also known as 4-acetyl-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide, are the acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes . These enzymes play a crucial role in the pathogenesis of Alzheimer’s disease (AD), with AChE involved in the breakdown of acetylcholine, a neurotransmitter essential for memory and learning functions, and MAO-B involved in the degradation of dopamine, a neurotransmitter that regulates mood and cognition .

Mode of Action

This compound acts as a dual inhibitor of AChE and MAO-B . By inhibiting AChE, it prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission . By inhibiting MAO-B, it prevents the degradation of dopamine, thereby increasing its levels and potentially improving mood and cognitive function .

Biochemical Pathways

The inhibition of AChE and MAO-B by this compound affects several biochemical pathways. Increased acetylcholine levels can enhance cholinergic transmission, which is often impaired in AD . Increased dopamine levels can improve mood and cognitive function, which are often affected in AD . Additionally, this compound may also prevent the formation of beta-amyloid plaques, which are a hallmark of AD .

Pharmacokinetics

Its ability to inhibit ache and mao-b suggests that it can cross the blood-brain barrier, which is crucial for its effectiveness in treating ad .

Result of Action

The molecular and cellular effects of this compound’s action include increased levels of acetylcholine and dopamine, enhanced cholinergic transmission, improved mood and cognitive function, and potentially reduced formation of beta-amyloid plaques . These effects could contribute to its potential therapeutic benefits in AD .

Properties

IUPAC Name

4-acetyl-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c1-3-26-11-10-23-17-9-8-16(21)12-18(17)27-20(23)22-19(25)15-6-4-14(5-7-15)13(2)24/h4-9,12H,3,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJFDGGTMSABGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.